

# Toxicological Profile of Zoxamide in Mammalian Systems: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Zoxamide, a benzamide fungicide, is characterized by its targeted action against oomycetes through the disruption of microtubule formation. This technical guide provides a comprehensive overview of the toxicological profile of Zoxamide in mammalian systems. It synthesizes data from a range of acute, subchronic, and chronic toxicity studies, as well as specialized investigations into its genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The primary mechanism of action involves the covalent binding to β-tubulin, leading to an inhibition of microtubule polymerization. In mammalian systems, Zoxamide exhibits low acute toxicity. The primary target organ identified in repeat-dose studies is the liver, with observed effects including increased liver weight and histopathological changes at high doses. Zoxamide is not considered to be carcinogenic, genotoxic in vivo, or a reproductive or developmental toxicant at doses relevant to human exposure. This guide presents quantitative data in structured tables, details the experimental protocols of key studies, and provides visualizations of the mechanism of action and experimental workflows to offer a thorough resource for researchers and professionals in toxicology and drug development.

#### Introduction

**Zoxamide**, with the chemical name (RS)-3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide, is a fungicide effective against pathogens like Plasmopara viticola and Phytophthora infestans.[1] Its fungicidal activity stems from its ability to inhibit



mitosis and cell division by disrupting microtubule assembly.[2] This is achieved through a highly specific, covalent binding to the  $\beta$ -subunit of tubulin.[3] Given its use in agriculture, a thorough understanding of its toxicological profile in mammalian systems is crucial for assessing human health risks. This guide provides an in-depth review of the available toxicological data for **Zoxamide**.

# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in rats, **Zoxamide** is moderately absorbed, with peak plasma concentrations observed around 8 hours after dosing.[1] The compound is extensively distributed, with the highest concentrations found in the liver.[1] **Zoxamide** undergoes extensive metabolism, primarily through hydrolysis, dehalogenation, oxidation, and conjugation.[1][4] Excretion is relatively rapid, with over 85% of the administered dose eliminated within 48 hours, primarily via the feces (approximately 50-80%) and to a lesser extent in the urine (approximately 10-20%).[1] There is a low potential for accumulation in tissues.[1]

### **Acute Toxicity**

**Zoxamide** exhibits low acute toxicity in mammalian systems. The acute oral LD50 in rats is greater than 5000 mg/kg body weight, and the acute dermal LD50 is greater than 2000 mg/kg body weight.[1] The acute inhalation LC50 in rats is greater than 5.3 mg/L.[1] It is not a skin irritant in rabbits but is considered a slight, transient eye irritant.[1] **Zoxamide** has been shown to be a skin sensitizer in guinea pig studies (Buehler and Magnusson & Kligman tests).[1][4]

#### **Table 1: Acute Toxicity of Zoxamide**



Species	Route	Endpoint	Value	Reference
Rat	Oral	LD50	> 5000 mg/kg bw	[1][4]
Rat	Dermal	LD50	> 2000 mg/kg bw	[1]
Rat	Inhalation	LC50 (4h)	> 5.3 mg/L	[1][4]
Rabbit	Dermal	Irritation	Not an irritant	[1]
Rabbit	Eye	Irritation	Slight transient irritant	[1]
Guinea Pig	Dermal	Sensitization	Sensitizer	[1][4]

## **Subchronic and Chronic Toxicity & Carcinogenicity**

Repeated dose studies have identified the liver as the primary target organ of **Zoxamide** toxicity in mammals.[5][6][7][8]

In a 1-year study in dogs, the No-Observed-Adverse-Effect-Level (NOAEL) was established at 1500 ppm (equivalent to 48 mg/kg bw/day), based on reduced body-weight gain in females at higher doses.[1] In long-term studies, **Zoxamide** did not produce any evidence of significant systemic toxicity at doses up to 20,000 ppm in rats.[1]

Carcinogenicity bioassays in both rats and mice have been conducted, and **Zoxamide** has been classified as "not likely to be carcinogenic in humans" as there was no evidence of treatment-related tumor induction.[5][6]

# Table 2: Subchronic and Chronic Toxicity & Carcinogenicity of Zoxamide



Species	Study Duration	Route	NOAEL	LOAEL	Key Findings	Referenc e
Dog	1-Year	Oral (dietary)	1500 ppm (48 mg/kg bw/day)	7500 ppm (255 mg/kg bw/day)	Reduced body- weight gain in females.	[1]
Rat	2-Year	Oral (dietary)	20,000 ppm (1058 mg/kg bw/day)	-	No evidence of significant systemic toxicity or carcinogeni city.	[1]
Mouse	18-Month	Oral (dietary)	7000 ppm (1021 mg/kg bw/day)	-	No evidence of carcinogeni city.	[1]

### Genotoxicity

**Zoxamide** has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. While an in vitro study in Chinese hamster ovary (CHO) cells showed evidence of aneuploidy (changes in chromosome number) at concentrations that also inhibited cell growth, this effect was not observed in in vivo studies.[4] **Zoxamide** was not genotoxic in an Ames test (reverse mutation in bacteria), a gene mutation assay in mammalian cells, or an in vivo micronucleus assay in mice.[1] An in vivo cytogenetic assay in rats with kinetochore staining confirmed no clastogenic (chromosome breaking) or aneugenic potential.[4] Overall, **Zoxamide** is not considered to be genotoxic in vivo.[1]

## **Table 3: Genotoxicity of Zoxamide**



Assay Type	Test System	Metabolic Activation	Result	Reference
Reverse Mutation	S. typhimurium	With & Without	Negative	[1]
Gene Mutation	Mammalian Cells	With & Without	Negative	[1]
Chromosome Aberration	CHO Cells	With & Without	Positive (Aneuploidy)	[4]
Micronucleus Test	Mouse (in vivo)	N/A	Negative	[1]
Cytogenetic Assay with Kinetochore Staining	Rat (in vivo)	N/A	Negative	[4]

### **Reproductive and Developmental Toxicity**

**Zoxamide** has been assessed for its potential to cause reproductive and developmental toxicity. In a two-generation reproductive toxicity study in rats, the NOAEL for parental toxicity, fertility, and pup development was 20,000 ppm (equivalent to 1474 mg/kg bw/day), the highest dose tested.[1]

Developmental toxicity studies in both rats and rabbits showed no evidence of maternal or developmental toxicity up to the limit dose of 1000 mg/kg bw/day.[1][9] **Zoxamide** was not found to be teratogenic in either species.[1] There is no evidence to suggest that **Zoxamide** causes increased susceptibility in fetuses or young animals.[5][6]

## Table 4: Reproductive and Developmental Toxicity of Zoxamide



Species	Study Type	Route	NOAEL (Maternal )	NOAEL (Develop mental/Of fspring)	Key Findings	Referenc e
Rat	Two- Generation Reproducti on	Oral (dietary)	20,000 ppm (1474 mg/kg bw/day)	20,000 ppm (1474 mg/kg bw/day)	No adverse effects on reproductio n or offspring developme nt.	[1]
Rat	Developme ntal Toxicity	Oral (gavage)	1000 mg/kg bw/day	1000 mg/kg bw/day	No maternal or developme ntal toxicity; not teratogenic	[1][9]
Rabbit	Developme ntal Toxicity	Oral (gavage)	1000 mg/kg bw/day	1000 mg/kg bw/day	No maternal or developme ntal toxicity; not teratogenic	[1][9]

## Neurotoxicity

Specific studies have been conducted to evaluate the neurotoxic potential of **Zoxamide**. In an acute neurotoxicity study in rats, no signs of neurotoxicity were observed at doses up to 2000 mg/kg bw.[1] Similarly, in a repeated-dose neurotoxicity study in rats, the NOAEL was 1509 mg/kg bw/day.[9] Routine neurological and behavioral examinations in other repeat-dose studies have not revealed any adverse effects.[1] Therefore, **Zoxamide** is not considered to be a neurotoxicant.[5][6]



**Table 5: Neurotoxicity of Zoxamide** 

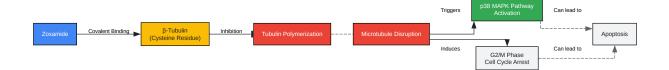
Species	Study Type	Route	NOAEL	Key Findings	Reference
Rat	Acute Neurotoxicity	Oral (gavage)	2000 mg/kg bw	No evidence of neurotoxicity.	[1]
Rat	Subchronic Neurotoxicity	Oral (dietary)	20,000 ppm (1509 mg/kg bw/day)	No evidence of neurotoxicity.	[9]

### **Mechanism of Action and Signaling Pathways**

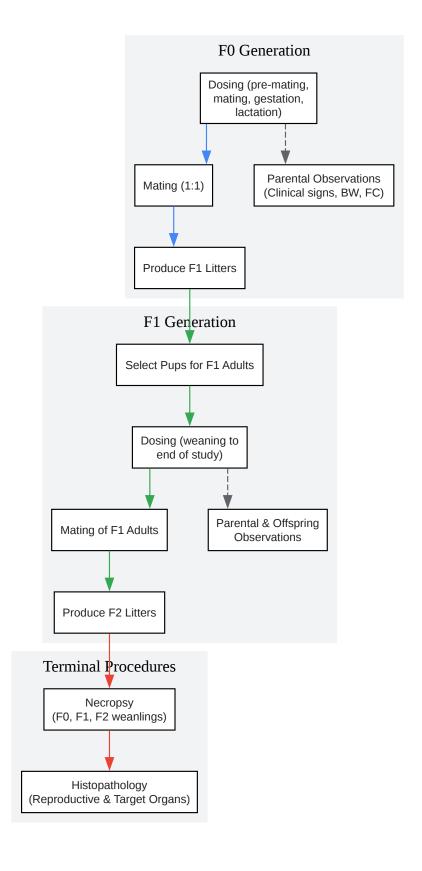
The primary molecular target of **Zoxamide** is  $\beta$ -tubulin, a subunit of microtubules.[10] **Zoxamide** binds covalently to a cysteine residue within the  $\beta$ -tubulin protein.[11] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton involved in cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape.[10][12]

In mammalian cells, disruption of microtubule dynamics can trigger a variety of cellular responses. While a specific signaling cascade for **Zoxamide** has not been fully elucidated, it is known that microtubule depolymerization can lead to the activation of stress-activated protein kinase (SAPK) pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. [13] This can ultimately lead to cell cycle arrest, typically at the G2/M phase, and in some cases, apoptosis.









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